molecular formula C19H26O3 B1204216 2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No. B1204216
M. Wt: 302.4 g/mol
InChI Key: CQOQDQWUFQDJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a steroid. It has a role as an estrogen.

Scientific Research Applications

Synthesis and Derivative Formation

  • A key area of research involving compounds related to 2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is the synthesis of various derivatives. For instance, derivatives of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene, including those with methoxy and methyl groups, have been synthesized, exploring the aromatization mechanism in these compounds (Coombs, 1966). Similarly, research has been conducted on the synthesis of metabolites of carcinogens like 16,17-Dihydro-11-methoxy-15H-cyclopenta[a]-phenanthrene, contributing to understanding their biological activities (Coombs & Boyd, 1998).

Structure and Carcinogenicity Correlation

  • Studies have also examined the relationship between the structure of cyclopenta[a]phenanthrenes and their carcinogenicity. For instance, an investigation into the detailed molecular structures of various cyclopenta[a]phenanthrene derivatives revealed how steric interactions and substitutions affect the molecule, particularly in the bay-region, contributing to the understanding of their potential carcinogenicity (Kashino et al., 1986).

Metabolic Activation and Biological Inactivity

  • Research has also focused on understanding the metabolic activation of cyclopenta[a]phenanthrenes. One study aimed to rationalize the biological inactivity of certain methyl isomers of 15,16-dihydrocyclopenta[a]phenanthren-17-one, leading to insights into the importance of dihydrodiol conformation in their metabolic activation (Boyd, Ioannides, & Coombs, 1995).

Synthetic Pathways and Antialgal Activity

  • The synthesis of dihydrophenanthrenes and phenanthrenes, which mimic natural compounds with strong antialgal activity, has also been explored. This research contributes to the development of compounds that could potentially be used in controlling algal growth, with implications for environmental management (DellaGreca et al., 2001).

Transformation into Steroidal Hormones

  • Additionally, research has been conducted on transforming certain related compounds into steroidal hormones, showcasing the potential of these compounds in synthetic organic chemistry and pharmaceutical applications (Matsumoto et al., 1988).

properties

IUPAC Name

2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOQDQWUFQDJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 2
2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 3
2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 4
2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 5
2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 6
2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

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